molecular formula C20H31N3O3 B2657428 N1-cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953158-85-5

N1-cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2657428
CAS No.: 953158-85-5
M. Wt: 361.486
InChI Key: KICYVVGELJHNSS-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with a unique structure that includes a cycloheptyl group, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and undergoing cyclization.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the piperidine intermediate.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the intermediate with an oxalyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxalamide linkage can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the oxalamide linkage may produce primary or secondary amines.

Scientific Research Applications

N1-cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopentyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
  • N1-cycloheptyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N1-cycloheptyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications.

Properties

IUPAC Name

N'-cycloheptyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c24-19(20(25)22-17-6-3-1-2-4-7-17)21-14-16-9-11-23(12-10-16)15-18-8-5-13-26-18/h5,8,13,16-17H,1-4,6-7,9-12,14-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICYVVGELJHNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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